molecular formula C23H25NO5 B2792877 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one CAS No. 903857-84-1

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B2792877
CAS No.: 903857-84-1
M. Wt: 395.455
InChI Key: OMXYTYWIJGIBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-4-one core, followed by the introduction of the 4-methoxyphenyl, 8-methyl, and 7-(2-morpholin-4-ylethoxy) substituents. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell growth and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Compared to other chromen-4-one derivatives, 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

    4H-chromen-4-one: The parent compound with a simpler structure.

    7-Hydroxy-4-methylcoumarin: A derivative with hydroxyl and methyl groups.

    6,7-Dimethoxycoumarin: A compound with methoxy groups at positions 6 and 7.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-16-21(28-14-11-24-9-12-27-13-10-24)8-7-19-22(25)20(15-29-23(16)19)17-3-5-18(26-2)6-4-17/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXYTYWIJGIBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.